molecular formula C14H30ClN3O2 B5782958 N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride

N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride

Cat. No. B5782958
M. Wt: 307.86 g/mol
InChI Key: AGUFBYAVGHYNJU-UNVLYCKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride, commonly known as CL-316,243, is a selective agonist of beta-3 adrenergic receptors. It is a potent and specific activator of these receptors, which are mainly found in adipose tissue. CL-316,243 has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders.

Mechanism of Action

CL-316,243 selectively activates beta-3 adrenergic receptors, which are mainly found in adipose tissue. Activation of these receptors leads to the stimulation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat. This results in an increase in energy expenditure and a reduction in body weight. CL-316,243 also improves glucose homeostasis, insulin sensitivity, and lipid metabolism by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
CL-316,243 has been shown to increase energy expenditure and reduce body weight in animal models of obesity. It also improves glucose homeostasis, insulin sensitivity, and lipid metabolism in these models. These effects are mainly attributed to the activation of beta-3 adrenergic receptors in adipose tissue, leading to the stimulation of lipolysis and thermogenesis. CL-316,243 has also been found to increase the expression of genes involved in brown adipose tissue development and function, which plays a crucial role in thermogenesis.

Advantages and Limitations for Lab Experiments

CL-316,243 is a potent and specific activator of beta-3 adrenergic receptors, making it a valuable tool for studying the role of these receptors in metabolism and energy balance. Its selectivity also minimizes off-target effects, reducing the risk of unwanted side effects. However, CL-316,243 has a short half-life and requires frequent dosing, which can be a limitation in some experiments. It also has poor solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

CL-316,243 has shown promising results in animal models of obesity and related metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Future research should also focus on identifying new compounds that target beta-3 adrenergic receptors with improved pharmacokinetic properties and reduced side effects. Additionally, the role of beta-3 adrenergic receptors in other tissues and physiological processes should be further explored, as this may lead to the development of new therapeutic targets for metabolic diseases.

Synthesis Methods

The synthesis of CL-316,243 involves several steps, starting from the reaction of 2,2,2-trichloroethyl chloroformate with N,N-dimethylaminodecylamine to obtain the intermediate N-[10-(dimethylamino)decyl]carbamic acid tert-butyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to obtain N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride. The final product is obtained after purification and crystallization processes.

Scientific Research Applications

CL-316,243 has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models of obesity. CL-316,243 has also been found to improve glucose homeostasis, insulin sensitivity, and lipid metabolism in these models. These effects are mainly attributed to the activation of beta-3 adrenergic receptors in adipose tissue, leading to the stimulation of lipolysis and thermogenesis.

properties

IUPAC Name

(2Z)-N-[10-(dimethylamino)decyl]-2-hydroxyiminoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2.ClH/c1-17(2)12-10-8-6-4-3-5-7-9-11-15-14(18)13-16-19;/h13,19H,3-12H2,1-2H3,(H,15,18);1H/b16-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUFBYAVGHYNJU-UNVLYCKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCCNC(=O)C=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCCCCCCCNC(=O)/C=N\O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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